Vandetanib-13C6

Metabolic stability of isotope label Pharmacokinetic tracking N-demethylation

Vandetanib LC-MS/MS bioanalysis requires an IS that co-elutes with the analyte for reliable matrix effect compensation. Deuterated analogs (e.g., vandetanib-d4) show retention time shifts causing -59.2% quantification bias and lose the label during CYP3A4 N-demethylation. Vandetanib-13C6 resolves these: • 13C6 label on metabolically stable fluorobromophenyl ring survives Phase I metabolism • Co-elution ensures synchronized ion suppression compensation across diverse patient matrices • ≥98% chemical purity, ≥99% 13C enrichment, ≤1% unlabeled carryover • Meets FDA/EMA bioanalytical validation requirements

Molecular Formula C22H24BrFN4O2
Molecular Weight 481.31 g/mol
Cat. No. B12372818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVandetanib-13C6
Molecular FormulaC22H24BrFN4O2
Molecular Weight481.31 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
InChIInChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i3+1,4+1,9+1,15+1,17+1,18+1
InChIKeyUHTHHESEBZOYNR-YLFBDGEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vandetanib-13C6 Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification — Product & Comparator Overview


Vandetanib-13C6 (CAS 1261397-03-8; ZD6474-13C6) is a carbon-13 labeled analog of the multi-kinase inhibitor vandetanib, wherein six 12C atoms on the 4-bromo-2-fluorophenyl ring are replaced with 13C, yielding a molecular mass of 481.31 g/mol and a +6 Da shift from the unlabeled parent (475.37 g/mol) [1]. The unlabeled parent vandetanib is a potent, orally active inhibitor of VEGFR2/KDR (IC50=40 nM), VEGFR3/FLT4 (IC50=110 nM), and EGFR/HER1 (IC50=500 nM), and is FDA-approved for medullary thyroid cancer . As a stable isotope-labeled internal standard (SIL-IS), Vandetanib-13C6 is supplied at ≥98% chemical purity with a minimum 99% 13C isotopic enrichment and ≥1 year stability under recommended storage [1]. Its primary utility lies in isotope dilution mass spectrometry for absolute quantitation of vandetanib in complex biological matrices, where it compensates for matrix effects, extraction variability, and ion suppression with superior fidelity compared to deuterated or non-isotopic alternatives .

Why Vandetanib-13C6 Cannot Be Substituted by Deuterated or Unlabeled Alternatives for Quantitative Bioanalysis


Isotope-labeled internal standards for LC-MS/MS quantitation are not interchangeable. Deuterium-labeled analogs such as vandetanib-d4 (CAS 1215100-18-7, MW 479.38) differ from 13C-labeled analogs in three critical ways: (i) deuterium substitution alters chromatographic retention time due to isotopic effects on hydrophobicity, causing the deuterated IS to elute at a different retention time than the analyte and thus failing to co-compensate for ion suppression within the same chromatographic window [1]; (ii) the deuteration site on vandetanib-d4 resides on the piperidine ring, which is the primary site of CYP3A4-mediated N-demethylation — the dominant metabolic pathway forming N-desmethylvandetanib — meaning the isotope label can be lost during metabolism, compromising tracking fidelity in pharmacokinetic studies [2]; (iii) non-isotopic structural analog internal standards (e.g., trazodone, ponatinib) exhibit different extraction recoveries and ionization efficiencies, producing method accuracy and precision inferior to true isotope dilution [3]. These failure modes render deuterated or non-isotopic substitutes unsuitable for applications requiring rigorous quantitative accuracy across diverse biological matrices.

Vandetanib-13C6 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparator Data


Labeling Position Integrity: 13C6 on Aromatic Ring vs Deuterium on Metabolically Labile Piperidine

Vandetanib-13C6 carries its six 13C atoms exclusively on the 4-bromo-2-fluorophenyl ring . In contrast, vandetanib-d4 bears four deuterium atoms on the piperidine ring at positions 2,2,6,6 . Vandetanib undergoes extensive CYP3A4-mediated N-demethylation at the piperidine nitrogen, yielding N-desmethylvandetanib as the primary circulating metabolite at concentrations reaching ~10–17% of parent drug levels in patients [1]. Consequently, the deuterium label on vandetanib-d4 is positioned on the very moiety that is enzymatically cleaved during first-pass and systemic metabolism, risking label loss and compromised quantitative tracking. The 13C6 label on the fluorobromophenyl ring is structurally remote from all major metabolic soft spots (N-demethylation, N-oxidation) and remains intact throughout Phase I and Phase II biotransformation, ensuring uninterrupted isotope dilution across the full pharmacokinetic time course.

Metabolic stability of isotope label Pharmacokinetic tracking N-demethylation

Chromatographic Co-elution Fidelity: 13C6 vs Deuterated Internal Standard Retention Time and Matrix Effect Compensation

In reversed-phase LC-MS/MS, deuterium-labeled internal standards frequently exhibit retention time shifts relative to the unlabeled analyte due to the physicochemical isotope effect of 2H on hydrophobicity, causing the deuterated IS to elute in a different solvent composition zone and thereby experience different ion suppression conditions than the analyte [1]. This phenomenon has been quantitatively characterized in a systematic head-to-head comparison of 13C-labeled versus deuterated SIL-ISs: 2MHA-[2H7] eluted at 5.15 min while the unlabeled analyte 2MHA and 2MHA-[13C6] both eluted at 5.18 min (ΔRT = -0.03 min for deuterated) [2]. This retention time disparity produced a Bland-Altman quantification bias of −59.2% (95% CI: −66.0 to −52.3%) for urinary concentrations generated with the deuterated IS compared to those generated with the 13C6-IS, and spike accuracy experiments revealed a −38.4% negative bias for the deuterated IS versus no significant bias for 13C6-IS [2]. Post-column infusion confirmed that the ion suppression experienced by the analyte and 13C6-IS was not equally experienced by the deuterated IS [2]. 13C labeling, by contrast, produces no chromatographic retention time shift because the carbon isotope effect on physicochemical properties is negligible [3].

Ion suppression Matrix effect Retention time shift Isotope dilution LC-MS/MS

Isotopic Enrichment Specification: 99% 13C vs Unspecified Deuterium Enrichment in Commercial Alternatives

Vandetanib-13C6 is supplied with a certified minimum isotopic enrichment of 99% 13C and a minimum chemical purity of 98%, as specified by multiple independent vendors including Shimadzu Chemistry & Diagnostics and Alfa Chemistry [1]. By comparison, commercially available deuterated alternatives such as vandetanib-d4 are typically certified only for chemical purity (≥98%) without a published minimum deuterium isotopic enrichment specification on vendor certificates . In isotope dilution MS, the isotopic enrichment of the internal standard directly determines the upper bound of assay accuracy: each percentage point of unlabeled material in the IS contributes to systematic overestimation of the analyte. A 99% 13C enrichment means ≤1% unlabeled carryover; in the absence of a published deuterium enrichment specification for vandetanib-d4, the residual unlabeled fraction is unquantified and unguaranteed, introducing an uncontrolled source of positive bias in concentration determination.

Isotopic enrichment certification Internal standard quality Quantitative accuracy

Procurement Cost-Benefit: 13C6 Premium vs Quantification Integrity

From a single-vendor pricing comparison (Shimadzu/ALSACHIM catalog), unlabeled vandetanib reference standard (C2519) is priced at €78.00 per 1 mg, while [13C6]-Vandetanib (C2520) is priced at €438.00 per 1 mg — a 5.6-fold premium for the 13C6-labeled product [1]. This cost premium is comparable to or lower than typical premiums for custom-synthesized deuterated internal standards of similar complexity, while delivering the demonstrated analytical advantages of (a) guaranteed 99% 13C isotopic enrichment, (b) chromatographic co-elution without retention time shift, and (c) label stability against Phase I metabolism. The 5.6× cost is further contextualized against the potential cost of failed bioanalytical runs, repeat studies, or regulatory rejection resulting from quantification inaccuracy introduced by inferior internal standards.

Isotope-labeled standard procurement Cost-effectiveness Bioanalytical budget

Validated LC-MS/MS Method Performance Using 13C-Labeled Vandetanib Internal Standard — Precision, Accuracy, and Matrix Effect Benchmarks

Bai et al. (2011) developed and validated a sensitive LC-ESI-MS/MS method for vandetanib quantitation in human plasma and cerebrospinal fluid (CSF) using [13C,d3]-ZD6474 — a mixed 13C/deuterium isotope-labeled analog — as the internal standard [1]. This method achieved within-day precision ≤8.8% and between-day precision ≤5.9% across both matrices, with within-day and between-day accuracies ranging from 95.0–98.5% for CSF and 104.0–108.5% for plasma [1]. Critically, analysis of plasma from six different sources demonstrated no significant matrix effect for vandetanib when using the isotope-labeled IS (matrix factor = 0.98, %CV ≤4.97, n=6), confirming that the 13C-containing IS effectively compensated for ion suppression across diverse biological sources [1]. The method achieved linearity from 0.25–50 ng/mL (CSF, R²≥0.990) and 1.0–3000 ng/mL (plasma, R²≥0.992), and was successfully applied to pharmacokinetic samples from pediatric brain tumor patients [1]. In contrast, methods employing non-isotopic internal standards such as trazodone report differential extraction recoveries (vandetanib 103±3% vs IS 94±2%), introducing an additional source of systematic error [2].

Method validation Precision and accuracy Matrix factor Cerebrospinal fluid

Vandetanib-13C6 Optimal Application Scenarios: Where 13C6 Isotope Dilution Delivers Definitive Analytical Advantage


Regulated Preclinical and Clinical Pharmacokinetic Studies Requiring FDA/EMA-Compliant Bioanalytical Method Validation

Vandetanib-13C6 is the optimal internal standard for LC-MS/MS methods intended for regulatory submission. The certified 99% 13C enrichment ensures ≤1% unlabeled carryover, directly supporting the accuracy tolerance of ±15% (±20% at LLOQ) mandated by FDA/EMA bioanalytical method validation guidelines [1]. The co-elution of 13C6-IS with the analyte eliminates the retention time disparity that produces the −59.2% quantification bias documented for deuterated IS in complex matrices, ensuring that matrix effect compensation is chromatographically synchronized [2]. The 13C6 label on the metabolically stable aromatic ring remains intact throughout Phase I N-demethylation, enabling reliable quantitation of vandetanib in plasma samples collected across the full pharmacokinetic time course — including late time points where metabolite-to-parent ratios are highest [3].

Therapeutic Drug Monitoring (TDM) of Vandetanib in Medullary Thyroid Cancer Patients Across Diverse Biological Matrices

Vandetanib exhibits high inter-patient pharmacokinetic variability and a narrow therapeutic index, with QT prolongation as a concentration-dependent toxicity. TDM in plasma and CSF requires a method with proven matrix effect compensation across individual patient samples. The Bai et al. (2011) method using a 13C-containing vandetanib IS demonstrated a consistent matrix factor of 0.98 (%CV ≤4.97) across six different plasma sources, confirming robust performance across diverse patient matrices [4]. Vandetanib-13C6 extends this capability — its identical chromatographic behavior to the analyte ensures that each patient sample receives individualized ion suppression compensation, critical when clinical decisions depend on accurate concentration measurement at both trough (low ng/mL) and peak (high ng/mL) levels.

Metabolic Stability and Drug-Drug Interaction Studies Where Label Integrity Determines Data Validity

In vitro metabolic stability assays using rat or human liver microsomes, hepatocytes, or recombinant CYP enzymes require an IS whose label survives incubation. The 13C6 label on the fluorobromophenyl ring of Vandetanib-13C6 is positioned away from the N-demethylation and N-oxidation sites that dominate vandetanib Phase I metabolism [3]. This ensures that the IS signal remains constant throughout the incubation, enabling accurate determination of intrinsic clearance (CLint) and half-life (t1/2). The Kadi et al. (2017) method using a non-isotopic IS (ponatinib) achieved a metabolic stability t1/2 of 39.85 min and CLint of 3.92 ± 0.28 mL/min/kg in rat liver microsomes, but the use of Vandetanib-13C6 would eliminate the differential extraction and ionization variability inherent to structural analog IS approaches [5].

Multi-Analyte TKI Panel Assays Requiring a Single Consistent 13C-Labeled IS Strategy

Clinical and research laboratories increasingly employ multiplexed LC-MS/MS panels simultaneously quantifying multiple tyrosine kinase inhibitors (e.g., vandetanib, imatinib, dasatinib, erlotinib, sorafenib, sunitinib) from a single plasma sample. In such panels, Vandetanib-13C6 serves as a dedicated, chemically identical IS for the vandetanib channel, avoiding the compromises of using a single non-isotopic IS for multiple chemically diverse analytes. The 13C6 label provides a clean +6 Da mass shift that avoids isotopic cross-talk with other analytes or their IS in the multiplexed MRM schedule, and the guaranteed 99% enrichment minimizes positive bias contamination of the vandetanib channel from unlabeled IS carryover [1].

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